(+/-)-Lunacridine

Descripción

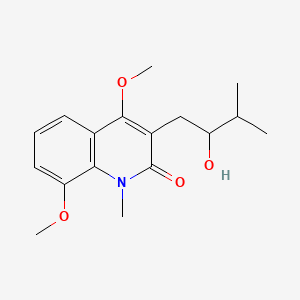

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

103303-14-6 |

|---|---|

Fórmula molecular |

C17H23NO4 |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

3-(2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3 |

Clave InChI |

VRMGQDHQTYUISY-UHFFFAOYSA-N |

SMILES |

CC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O |

SMILES canónico |

CC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O |

Apariencia |

Solid powder |

Otros números CAS |

52306-35-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(+/-)-Lunacridine |

Origen del producto |

United States |

Isolation and Advanced Purification Strategies for +/ Lunacridine

Chromatographic Methodologies for (+/-)-Lunacridine Separation

Chromatography is a widely used technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic methods have been applied to the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for achieving high-resolution separations. It has been utilized in the context of isolating alkaloids from plant extracts containing compounds like lunacridine (B1216684). researchgate.netdoc-developpement-durable.org Optimizing HPLC conditions, such as the stationary phase and mobile phase composition, is critical for effective separation. For bark alkaloids, including lunacridine, a phenyl/hexyl column stationary phase combined with an acidic mobile phase, such as 50 mM KH₂PO₄, has been found to provide good separation. researchgate.net Reverse-phase HPLC, which uses a hydrophobic stationary phase like C18, is also a common method for purifying organic compounds and can be scaled up for preparative purification. phenomenex.comeurogentec.com

Medium Pressure Liquid Chromatography (MPLC) Techniques

Medium Pressure Liquid Chromatography (MPLC), often referred to as flash chromatography, operates at higher pressures and flow rates compared to traditional column chromatography but lower than HPLC. teledynelabs.comhawachhplccolumn.com MPLC systems are compatible with various chromatography media, including those used for purifying mid-sized therapeutics, and can utilize both normal and reverse-phase solvent systems. teledynelabs.comak-bio.com While specific detailed applications of MPLC solely for this compound purification were not extensively detailed in the search results, MPLC is a general technique used for purifying compounds after synthesis or extraction and could be applicable for isolating this compound from crude extracts, especially for larger sample sizes than typically handled by analytical HPLC. teledynelabs.com Solid loading is a technique used in MPLC that can be advantageous for compounds with limited solubility in the mobile phase. teledynelabs.com

Column Chromatography (CC) Protocols

Column chromatography, including gravity and flash chromatography, is a fundamental technique for purifying compounds. orgchemboulder.comchemistryviews.org It involves packing a stationary phase, typically silica (B1680970) gel or alumina, into a column and eluting compounds with a mobile phase. orgchemboulder.comchemistryviews.org Column chromatography has been employed in the isolation and purification of alkaloids from plant sources that also contain lunacridine. uqam.caresearchgate.net The separation is based on the differential interaction of compounds with the stationary phase and the eluting solvent. orgchemboulder.comchemistryviews.org More polar compounds interact more strongly with a polar stationary phase like silica and elute later than less polar compounds. chemistryviews.org Flash column chromatography, a faster version utilizing positive air pressure, is a primary purification technique in organic synthesis and can be used for separating components from complex mixtures. hawachhplccolumn.comorgchemboulder.commdpi.com

Thin Layer Chromatography (TLC) and Preparative TLC (PTLC) Utilization

Thin Layer Chromatography (TLC) is a simple, economical, and rapid analytical technique used for separating and identifying compounds and monitoring the purity of a substance. sigmaaldrich.com It is often used for preliminary evaluation of separation parameters before scaling up to column chromatography. chemistryviews.orgsigmaaldrich.com TLC has been used in the phytochemical screening and separation of active compounds, including alkaloids, from plant extracts containing lunacridine. rjptonline.orgresearchgate.net Preparative Thin Layer Chromatography (PTLC) is a preparative-scale version of TLC used for purifying or isolating larger quantities of a substance (typically milligrams to grams) from a mixture. sigmaaldrich.comrochester.eduamazonaws.commn-net.comu-tokyo.ac.jp PTLC utilizes thicker layers of adsorbent on plates. sigmaaldrich.comrochester.edumn-net.com After separation, the bands containing the desired compound are scraped off the plate, and the compound is extracted from the adsorbent. rochester.edu PTLC has been used in the isolation of lunacridine, yielding colorless crystalline material. researchgate.net It is particularly useful for purifying small to moderate quantities of samples and for obtaining a profile of components in natural extracts. rochester.edu

Emerging Purification Technologies for this compound

While the provided search results primarily highlight established chromatographic methods for the isolation and purification of this compound, the field of natural product purification is continuously evolving with emerging technologies. Techniques such as countercurrent chromatography, centrifugal partition chromatography, and advanced solid-phase extraction methods are increasingly used for the isolation of various natural compounds. Affinity chromatography, which utilizes specific binding properties, is a powerful method for purifying molecules based on their specific interaction with an immobilized ligand. thermofisher.com Although not specifically mentioned for this compound in the search results, these technologies represent potential avenues for more efficient and targeted purification of this compound, especially as research into its properties and potential applications expands. The development of more selective stationary phases and optimized elution strategies tailored to the specific chemical properties of this compound could further enhance purification efficiency and yield.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 442920 |

| Lunacridine | 442920 |

| Lunacrine (B1207082) | 13541 |

| Lunine | Not found |

| Hydroxylunacrine | Not found |

| Hydroxylunine | Not found |

| Lunidine | Not found |

| Lunidonine | Not found |

| Lunolone | Not found |

| Lunasine | Not found |

| Kokusagine | Not found |

| Skimmianine | Not found |

| Pseudophrynamine | Not found |

| Balfourodine | Not found |

| Balfourolone | Not found |

| γ-Fagarine | Not found |

| Dihydro-γ-fagarine | Not found |

| Hydroxylunacridine | Not found |

Interactive Data Table (Example based on search result researchgate.net)

While detailed quantitative data for each purification method specifically for this compound across multiple studies was not consistently available in a format suitable for a comprehensive interactive table, the following example illustrates how such a table could present purification data if available, based on the initial extraction and partial purification mentioned in one source researchgate.net:

| Step | Starting Material | Yield (g) | Purity (qualitative) | Method Used |

| Initial Aqueous Extraction | Powdered Bark (5 g) | 0.72 | Crude Extract | Aqueous Extraction |

| Chloroform Extraction | Extracted Material | 0.15 | Reduced Solids | Extraction into Chloroform, Back Extraction |

| HPLC Separation | Extracted Solids | 0.0072 (7.23 mg) | Isolated Peak | HPLC (Phenyl/hexyl column, acidic mobile phase) researchgate.net |

This table represents a simplified example based on reported yields at different stages of an isolation process. A more comprehensive interactive table would ideally include data points from various studies, detailing specific chromatographic conditions (stationary phase, mobile phase, flow rate, detection method), sample size, yield, and purity achieved for this compound using each technique (HPLC, MPLC, CC, TLC/PTLC). However, the search results provided a general overview of the methods used rather than detailed comparative data across all techniques for this specific compound.

Comprehensive Spectroscopic and Stereochemical Elucidation of +/ Lunacridine

Mass Spectrometric (MS) Characterization of (+/-)-Lunacridine

Hyphenated MS Techniques (e.g., LC-MS)

Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and characterization of complex mixtures, including natural products like lunacridine (B1216684). bioxpedia.commeasurlabs.com LC-MS combines the separation capabilities of liquid chromatography with the detection and mass analysis capabilities of mass spectrometry. measurlabs.com This technique allows for the separation of different components in a sample before they enter the mass spectrometer, which is particularly useful for analyzing compounds that are thermally unstable, large, polar, ionic, or non-volatile. thermofisher.com

In the context of lunacridine, LC-MS can be employed to separate the (+)- and (-)-enantiomers if a chiral stationary phase is used in the liquid chromatography step. The mass spectrometer then detects the eluting compounds based on their mass-to-charge ratio (m/z). measurlabs.com While specific LC-MS data for this compound in the provided search results are limited, LC-MS has been used in the characterization of quinoline (B57606) derivatives and natural products, indicating its applicability to lunacridine analysis. researchgate.nettandfonline.comamazonaws.com Mass spectrometry data generally provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. nist.govreddit.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemistry of chiral centers. wikipedia.orgnih.gov This method involves diffracting a beam of X-rays through a crystal of the substance and analyzing the resulting diffraction pattern to produce an electron density map, from which the positions of atoms and their chemical bonds can be determined. wikipedia.orglibretexts.org

For this compound, X-ray crystallography of a single crystal of one of the enantiomers or a suitable derivative could unequivocally establish its absolute configuration. While a specific crystal structure for this compound is not detailed in the provided snippets, X-ray crystallography has been utilized in the study of other quinoline derivatives and DNA complexes, highlighting its relevance for structural investigations in this class of compounds. researchgate.netnih.gov The technique requires obtaining high-quality single crystals of the compound. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Interpretation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule, respectively. oregonstate.edumsu.edu

IR spectroscopy measures the vibrations of chemical bonds within a molecule when exposed to infrared radiation. oregonstate.edumasterorganicchemistry.com Different functional groups absorb IR radiation at characteristic wavenumbers, allowing for their identification. oregonstate.edu Analysis of the IR spectrum of lunacridine can reveal the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) in the quinolinone ring, aliphatic C-H, aromatic C=C, and C-O/C-O-C stretches. researchgate.net

Research findings on the IR spectrum of isolated lunacridine have indicated characteristic absorption bands. A stretching band around 3410 cm⁻¹ suggests the presence of an O-H group. researchgate.net Aliphatic C-H stretches are typically observed in the region of 2956-2854 cm⁻¹. researchgate.netksu.edu.sa The presence of a secondary amide group, characteristic of the quinolinone core, is indicated by a strong stretching band around 1641 cm⁻¹. researchgate.net Bands in the region of 1546-1512 cm⁻¹ suggest the presence of an aromatic system (C=C stretching). researchgate.net C-O/C-O-C stretches are often observed in the region of 1201-1116 cm⁻¹. oregonstate.eduresearchgate.net The "fingerprint region" below 1500 cm⁻¹ contains complex vibrations unique to the molecule and can be used for identification by comparison to known spectra. oregonstate.eduksu.edu.sa

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| O-H (Alcohol) | ~3410 researchgate.net |

| Aliphatic C-H | 2956-2854 researchgate.netksu.edu.sa |

| C=O (Quinolinone) | ~1641 researchgate.net |

| Aromatic C=C | 1546-1512 researchgate.net |

| C-O/C-O-C | 1201-1116 oregonstate.eduresearchgate.net |

UV-Vis spectroscopy involves the absorption of ultraviolet or visible light by a molecule, which promotes electrons to higher energy orbitals. msu.eduumn.edu The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths, which are characteristic of the chromophores (light-absorbing groups) present in the molecule, particularly conjugated systems like the quinolinone ring. msu.edu

Studies on the UV spectrum of lunacridine have shown maximum absorbances at multiple wavelengths, including 204, 216, 240, 285, 298, 312, and 324 nm. researchgate.net These absorption patterns are indicative of the substituted quinoline ring system. researchgate.net The specific wavelengths and intensities of the absorption bands provide information about the electronic structure and conjugation within the molecule. msu.edu

| UV-Vis Absorption Maxima (nm) |

|---|

| 204 researchgate.net |

| 216 researchgate.net |

| 240 researchgate.net |

| 285 researchgate.net |

| 298 researchgate.net |

| 312 researchgate.net |

| 324 researchgate.net |

Synthetic Methodologies and Derivatization Approaches for +/ Lunacridine

Total Synthesis Strategies for (+/-)-Lunacridine

Total synthesis of this compound involves constructing the entire molecule from simpler, commercially available starting materials. Several strategies have been reported, employing different key reactions and sequences to assemble the characteristic quinoline (B57606) core and introduce the necessary substituents.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules like this compound. lkouniv.ac.inub.eduprinceton.edu It involves working backward from the target molecule to simpler precursors by breaking strategic bonds (disconnections). For this compound, key disconnections would typically focus on the bonds forming the quinoline ring system and attaching the isopentyl and methoxy (B1213986) substituents.

A common retrosynthetic approach for quinoline alkaloids involves the formation of the quinoline ring system through cyclization reactions. mdma.chresearchgate.netresearchgate.net The isopentyl side chain and the methoxy groups are then introduced or are already present in the precursors. Analyzing the structure of lunacridine (B1216684), potential disconnections could involve breaking the bond between the isopentyl side chain and the quinoline core, or disassembling the quinoline ring itself into simpler aromatic or acyclic fragments. mdma.ch

Stereoselective Synthesis Approaches for Chiral Centers

(+)-Lunacridine possesses a chiral center at the hydroxylated carbon of the isopentyl side chain. drugfuture.com While the total synthesis of this compound yields a racemic mixture, the synthesis of the enantiomerically pure (+)-lunacridine requires stereoselective approaches. colab.wsrsc.orgresearchgate.netcolab.ws Stereoselective synthesis aims to control the formation of stereocenters, leading to a predominance of one enantiomer. researchgate.netresearchgate.net

Approaches for achieving stereoselectivity in the synthesis of (+)-lunacridine have been explored. One method involves using chiral starting materials (chirons) derived from natural products with established absolute configurations. rsc.orgresearchgate.net For instance, a chiron approach utilizing L-valine and D-mannitol has been reported for the enantioselective synthesis of (R)-(+)-lunacridine, achieving high enantiomeric excess. rsc.orgresearchgate.net Other stereoselective strategies could involve asymmetric induction using chiral reagents or catalysts during key bond-forming steps, or the use of diastereoselective reactions where existing stereocenters in an intermediate influence the formation of new ones. colab.wsresearchgate.net

Semi-Synthetic Modifications of this compound Scaffolds

Semi-synthetic modifications involve using a naturally occurring compound as a starting material and chemically modifying its structure to create new derivatives. phcogrev.comnih.govstikesbcm.ac.id While (+)-lunacridine is a natural product, semi-synthetic approaches starting from isolated lunacridine or related quinoline alkaloids could be employed to generate analogues with potentially altered properties.

One example of a semi-synthetic modification mentioned in the literature is the preparation of 2'-O-trifluoroacetyl lunacridine by modifying the hydroxyl group on the isopentyl side chain of lunacridine. researchgate.net This suggests that the hydroxyl group is a potential site for derivatization. Other potential modifications could involve alterations to the methoxy groups or the quinoline core itself, provided suitable reaction conditions can be identified that preserve the core structure while introducing new functionalities.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the desire to explore the structure-activity relationships of this class of compounds and potentially develop new molecules with enhanced or altered biological activities. researchgate.netresearchgate.netphcogrev.comnih.gov

Rational Design Principles for Analogues

Rational design of analogues involves using structural information and understanding of how the molecule interacts with biological targets to guide the synthesis of new compounds. phcogrev.comnih.gov For lunacridine, which has been identified as a DNA intercalating topoisomerase II inhibitor, rational design principles for analogues would likely focus on modifying parts of the molecule that are involved in these interactions. researchgate.netnih.govresearchgate.netdntb.gov.ua

Modifications to the quinoline core, the isopentyl side chain, or the methoxy groups could be explored. mdma.ch For example, altering the nature or position of substituents on the quinoline ring could affect its intercalation properties or its interaction with the topoisomerase II enzyme. mdma.ch Similarly, variations in the structure or stereochemistry of the isopentyl side chain could influence binding affinity or cellular uptake. colab.wsrsc.org Rational design might also involve bioisosteric replacements, where atoms or groups are replaced with others having similar electronic or steric properties but potentially different metabolic profiles or improved interactions with the target.

Synthetic Pathways to Novel Analogues

The synthesis of novel this compound analogues and derivatives involves developing specific chemical routes to construct the designed structures. These pathways can vary significantly depending on the nature of the desired modification.

General strategies for synthesizing quinoline derivatives, which form the core of lunacridine and its analogues, include various cyclization reactions, substitution reactions, and functional group transformations. mdma.chresearchgate.netresearchgate.netnih.gov For instance, the synthesis of quinoline-based anti-oncogenic molecules, which include compounds structurally related to lunacridine, can involve reactions with acids, bases, and azides, or reagents like Jones' reagent and Lawesson's reagent. researchgate.net Suzuki-Miyaura coupling reactions have also been employed in the synthesis of quinoline derivatives. researchgate.netresearchgate.net

Specific synthetic pathways to lunacridine analogues might involve:

Modifying the isopentyl side chain before or after attaching it to the quinoline core.

Synthesizing substituted quinoline precursors and then incorporating the modified side chain.

Performing functional group interconversions on a pre-formed lunacridine scaffold or a late-stage intermediate.

The choice of synthetic pathway depends on the complexity of the desired analogue, the availability of starting materials, and the need for stereochemical control.

Biosynthetic Pathway Investigations of +/ Lunacridine

Precursor Identification and Elucidation of Intermediates

Quinoline (B57606) alkaloids found in Lunasia amara are biogenetically related and formally derived from anthranilic acid. prota4u.org The 3-dimethylallyl-2-quinolones, including lunacridine (B1216684), are thought to be produced through the pre-condensation of anthranilic acid and acetic acid to yield quinolones. bio-conferences.org Further biosynthetic transformations, such as the nucleophilic addition of a 3,3-dimethylallyl group (derived from mevalonic acid), lead to the formation of 3-(3',3'-dimethylallyl)-4-O-alkyl-2-quinolone metabolites. phcogrev.com Lunacridine and its hydroxyl derivatives are among the six such compounds identified in L. amara. bio-conferences.orgphcogrev.com

While the core precursors like anthranilic acid and acetic acid are established, the specific intermediates in the pathway leading directly to (+/-)-lunacridine have been investigated. The addition of the dimethylallyl group is a key step, suggesting prenylated quinolone intermediates. Studies on related alkaloids in Lunasia amara, such as lunidine and lunidonine, have also contributed to the understanding of potential shared intermediates or branching points in the biosynthetic routes. bio-conferences.orgphcogrev.com The possibility that some isolated compounds, like lunidine and lunidonine, might be artifacts of the isolation process rather than true natural products has also been considered in the context of biosynthetic hypotheses. phcogrev.com

Enzymatic Mechanisms in this compound Biosynthesis

The transformation of precursors and intermediates into this compound is mediated by specific enzymes. While detailed enzymatic studies specifically on this compound biosynthesis are not extensively documented in the provided search results, the general principles of alkaloid biosynthesis involve various enzymatic reactions. nih.gov These include steps like condensation, alkylation (such as the addition of the dimethylallyl group), hydroxylation, and methylation, which modify the basic structural nucleus derived from the precursors. nih.gov

For alkaloids derived from amino acids, the initial steps often involve enzymes that catalyze the conversion of amino acids into key intermediates. nih.gov The condensation of anthranilic acid and acetic acid to form the quinolone core would involve specific enzymatic machinery. Subsequently, prenyltransferase enzymes are likely responsible for the regioselective addition of the dimethylallyl group to the quinolone scaffold, a crucial step in the biosynthesis of lunacridine and related compounds. Further modifications, such as hydroxylation or methylation, would be catalyzed by hydroxylases and methyltransferases, respectively. Although specific enzymes involved in each step of this compound biosynthesis in Lunasia amara are not explicitly named in the search results, the enzymatic mechanisms are inferred from known alkaloid biosynthetic pathways in plants. nih.gov

Mechanistic Elucidation of +/ Lunacridine S Biological Activities

Cellular and Molecular Targets of (+/-)-Lunacridine

This compound has been identified as targeting DNA and the enzyme topoisomerase II researchgate.netcore.ac.ukresearchgate.netnih.gov. Topoisomerase II is a nuclear enzyme crucial for DNA function and cell survival, making it a significant target for anticancer drugs researchgate.netphcogrev.com. The compound's activity against human cell lines, including HeLa and H226 cells, is linked to its potent inhibition of human topoisomerase II researchgate.netnih.gov. Additionally, studies suggest that this compound may target topoisomerase in bacteria, contributing to its antibacterial activity against strains like Staphylococcus aureus and Streptococcus pneumoniae researchgate.netnih.gov. In silico studies have also explored the potential of lunacridine (B1216684) to interact with other targets, such as α-glucosidase, suggesting a possible role in antidiabetic activity researchgate.netrjptonline.org. Furthermore, some research indicates potential interactions with breast cancer receptors like ERα and HER2, although the affinity and significance of these interactions require further investigation researchgate.net.

Receptor-Ligand Interactions and Binding Dynamics

Research on the interaction of this compound with its targets, particularly DNA and topoisomerase II, highlights its mode of action as a DNA intercalating agent and enzyme inhibitor researchgate.netcore.ac.ukresearchgate.netnih.gov. Molecular docking studies have been conducted to understand the binding affinity and molecular interactions of lunacridine with DNA core.ac.ukresearchgate.netchemoprev.org. These studies suggest that lunacridine can intercalate between DNA base pairs and potentially interact with adenine, thymine, and cytosine through dipole-dipole interactions researchgate.netchemoprev.org. While lunacridine itself showed less cytotoxic activity on P388 murine leukemia cells compared to a control, the docking results indicated its ability to intercalate with DNA core.ac.ukresearchgate.netchemoprev.org. The 2'-O-trifluoroacetyl derivative of lunacridine has also shown mild DNA intercalation activity researchgate.netnih.gov.

In the context of potential antidiabetic activity, molecular docking studies with α-glucosidase have shown that lunacridine can interact with the enzyme, with a binding affinity close to that of the control acarbose (B1664774) researchgate.netrjptonline.org. These studies suggest that lunacridine might act as an α-glucosidase inhibitor researchgate.netrjptonline.org.

Regarding interactions with breast cancer receptors, in silico studies have indicated that lunacridine might interact with amino acids outside the active site of ERα, such as Leu536, Tyr526, and Lys529 researchgate.net. The bond structure and strength were reported to be similar to tamoxifen (B1202) in terms of hydrophobic interactions with certain active-site amino acids researchgate.net.

Downstream Signaling Pathway Modulation by this compound

The inhibition of topoisomerase II by this compound can lead to the modulation of downstream signaling pathways, particularly those involved in cell death. Topoisomerase II inhibitors are known to induce DNA damage, which can activate caspases, key enzymes in the apoptotic pathway researchgate.netphcogrev.com. Studies have shown that the 2'-O-trifluoroacetyl derivative of lunacridine considerably influences caspase activity, specifically caspase-3/7, leading to apoptotic cell death in certain cell lines like H226 and HeLa researchgate.netnih.govphcogrev.com. This suggests that the antiproliferative effects of lunacridine, at least in part, are mediated through the induction of apoptosis via caspase activation as a consequence of topoisomerase II inhibition and DNA intercalation researchgate.netnih.govphcogrev.com.

While the primary focus of research on this compound's signaling modulation has been on apoptosis via topoisomerase II inhibition, other potential pathway modulations might be inferred from its potential interactions with other targets. For instance, if lunacridine were to effectively inhibit α-glucosidase, it would impact the metabolic pathways related to glucose absorption researchgate.netrjptonline.org. Similarly, interactions with receptors like ERα or HER2, if confirmed and significant, could imply modulation of the signaling pathways associated with these receptors, which are involved in cell proliferation and survival in certain cancers biorxiv.org.

Enzymatic Inhibition or Activation Mechanisms

A key enzymatic target of this compound is DNA topoisomerase II researchgate.netcore.ac.ukresearchgate.netnih.gov. This compound and its 2'-O-trifluoroacetyl derivative have been demonstrated to be potent inhibitors of human topoisomerase II, with the derivative showing an IC50 value below 5 µM in decatenation assays researchgate.netnih.gov. The mechanism of inhibition involves both DNA intercalation and the inhibition of the enzyme's catalytic activity researchgate.netcore.ac.ukresearchgate.netnih.gov. DNA intercalation by lunacridine has been observed, although described as mild researchgate.netnih.gov. This intercalation, combined with the inhibition of topoisomerase II, disrupts the enzyme's ability to manage DNA topology, leading to DNA strand breaks and the formation of cleavable complexes researchgate.netresearchgate.netphcogrev.com. This disruption of DNA processing is a well-established mechanism for the cytotoxic effects of many anticancer drugs researchgate.netphcogrev.com.

Beyond topoisomerase II, in silico studies suggest that lunacridine may also act as an inhibitor of α-glucosidase researchgate.netrjptonline.org. This potential inhibitory activity could contribute to antidiabetic effects by reducing glucose absorption researchgate.netrjptonline.org. The binding affinity observed in molecular docking studies supports this possibility researchgate.netrjptonline.org.

Structure Activity Relationship Sar Studies of +/ Lunacridine and Its Analogues

Identification of Pharmacophoric Features Essential for Activity

The pharmacophore of a compound represents the essential features of its molecular structure that are required for its biological activity. For quinoline (B57606) derivatives, which include Lunacridine (B1216684), the substituted quinoline nucleus often serves as a core moiety important for building structures with antitubercular and anticancer activity. tandfonline.com Pharmacologically relevant compounds like ciprofloxacin (B1669076) and moxifloxacin (B1663623) share pharmacophoric features similar to quinoline, contributing to their efficacy. tandfonline.com The planar-cationic structure of lunacridine suggests it might act as a DNA intercalator, a mechanism known to involve fitting between DNA base pairs. researchgate.net Studies have shown that both lunacridine and its 2'-O-trifluoroacetyl derivative exhibit DNA intercalation activity. researchgate.netresearchgate.netresearchgate.net This intercalation ability appears to be a significant pharmacophoric feature related to its activity as a topoisomerase II inhibitor. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Impact of Functional Group Modifications on Biological Potency

Modifications to the functional groups on the Lunacridine scaffold can significantly impact its biological potency. Functional groups play a critical role in a molecule's electronic, solubility, and steric profile, all of which influence its interaction with biological targets. ashp.org Altering functional groups can enhance activity, increase absorption, or provide other therapeutic benefits. ashp.org

Research on Lunacridine and its derivatives has explored the effect of modifications, such as the preparation of the 2'-O-trifluoroacetyl derivative. This derivative was found to be more stable than native lunacridine and was used in biological assays. researchgate.netresearchgate.net Both lunacridine and 2'-O-trifluoroacetyl lunacridine demonstrated DNA intercalation activity, with the derivative showing a lower IC50 value in a DNA intercalation assay (0.22 mM) compared to native lunacridine (0.6 mM), although this difference might be attributed to the lower stability of the native form. researchgate.netresearchgate.net

In studies of other quinoline derivatives, modifications such as the addition of a Cl atom substitution on the 3rd and 4th position of a benzyl (B1604629) attached to an imidazole (B134444) ring in novel quinoline-imidazole derivatives resulted in improved antitubercular activity. tandfonline.com This highlights how specific functional group placements can enhance biological effects.

Data from a DNA intercalation assay:

| Compound | IC50 (mM) |

|---|---|

| Lunacridine | 0.6 |

Note: The difference in IC50 values may be influenced by the stability of the compounds during the assay. researchgate.netresearchgate.net

Stereochemical Influences on Activity Profile

The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, can significantly impact its biological activity and pharmacokinetic properties. ontosight.ai Lunacridine exists in different stereoisomeric forms, including (+)- and (-)-enantiomers. ontosight.ai While the search results confirm the existence and potential significance of Lunacridine's stereoisomers ontosight.ai, specific detailed research findings on how the different stereoisomers of Lunacridine compare in terms of biological activity were not extensively provided within the search snippets. However, the principle that stereochemistry can influence activity is well-established for many compounds ontosight.aicolab.ws, and studies on the asymmetric synthesis of lunacridine and related alkaloids have been conducted stikesbcm.ac.idmdma.ch, indicating an interest in the specific stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for (+/-)-Lunacridine

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate a compound's structural and physicochemical features with its biological activity. optibrium.comopenbioinformaticsjournal.commdpi.com QSAR aims to establish mathematical relationships that can predict the activity of new or untested compounds based on their molecular structures. openbioinformaticsjournal.commdpi.com

Computational Descriptors and Model Development

QSAR model development involves calculating computational descriptors that quantitatively represent various aspects of a molecule's structure and properties. optibrium.comopenbioinformaticsjournal.commdpi.com These descriptors can range from 1D (e.g., molecular weight) to nD, capturing topological, electronic, steric, and other physicochemical features. openbioinformaticsjournal.commdpi.comdrzinph.combigchem.eu The choice of descriptors is crucial as they should capture property-relevant aspects of the molecule. bigchem.eu

Once descriptors are calculated for a set of compounds with known activities, statistical or machine learning methods are used to build a model that correlates the descriptor values with the observed biological activities. optibrium.comopenbioinformaticsjournal.comparssilico.com This process involves analyzing the dataset to extract important features and relationships among the descriptors. parssilico.com While specific details on QSAR model development specifically for this compound were not extensively detailed in the provided snippets, the application of QSAR to quinoline derivatives and related compounds for predicting various activities, including anticancer and antitubercular effects, is a common practice. benthamscience.comtandfonline.comresearchgate.netung.ac.id Studies on other compound series demonstrate the use of methods like multiple linear regression (MLR) and the importance of selecting appropriate descriptors. openbioinformaticsjournal.com

Predictive Modeling of Novel this compound Analogues

A validated QSAR model can be used to predict the biological activities of novel compounds that have not yet been synthesized or tested experimentally. optibrium.commdpi.comnih.gov By calculating the same set of descriptors for the new analogues and inputting them into the developed QSAR model, their predicted activity can be obtained. mdpi.com This predictive modeling is a valuable tool in drug discovery, allowing researchers to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. optibrium.comparssilico.comnih.gov The goal is to design and develop novel, potent analogues based on the insights gained from the QSAR model. researchgate.net

Preclinical in Vitro and in Vivo Pharmacological Research of +/ Lunacridine

In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental in the early stages of drug discovery to identify and characterize the biological activities of a compound like (+/-)-Lunacridine. bmglabtech.com These assays can provide insights into cellular responses, enzyme interactions, and receptor binding. bmglabtech.comprecisionformedicine.combioagilytix.com

Cell-based Assays and Screening Methodologies

Cell-based assays are utilized to evaluate the effects of this compound on living cells. bmglabtech.com Studies have shown that this compound exhibits activity in the low micromolar range against certain human cancer cell lines, such as HeLa and H226 cells. researchgate.netnih.gov Investigations have indicated that the activity against these cell lines may involve caspase-3/7 mediated apoptotic cell death. researchgate.netnih.gov

Data Table 1: In Vitro Cytotoxicity of Lunacridine (B1216684)

| Cell Line | Activity Range | Observed Effect | Citation |

| HeLa cells | Low micromolar | Caspase-3/7 mediated apoptotic cell death | researchgate.netnih.gov |

| H226 cells | Low micromolar | Caspase-3/7 mediated apoptotic cell death | researchgate.netnih.gov |

| P388 murine leukemia cells | IC50 = 39.52 µg/mL (129.41 µM) | Cytotoxic activity | core.ac.ukresearchgate.net |

| Staphylococcus aureus NCTC 6571 | MIC = 64 µg/mL | Minimal inhibitory concentration | researchgate.netnih.gov |

Cell-based assays can assess various parameters, including cell viability, proliferation, apoptosis, and changes in gene expression. precisionformedicine.com The cytotoxic activity of lunacridine has been evaluated using methodologies such as the MTT colorimetric assay on P388 murine leukemia cells. core.ac.ukresearchgate.net

Enzyme Inhibition/Activation Studies

Enzyme studies are crucial for understanding how this compound interacts with specific enzymes. Research has identified this compound as a potent inhibitor of human topoisomerase II, with an IC50 value reported to be less than 5 µM. researchgate.netnih.gov This inhibition of topoisomerase II is considered a likely mechanism for its activity against human cell lines. researchgate.netnih.gov

Furthermore, studies have explored the potential of lunacridine as an inhibitor of α-glucosidase enzymes through molecular docking studies. researchgate.netresearchgate.net These in silico studies suggested that lunacridine interacted with α-glucosidase and had a binding affinity close to that of the control, acarbose (B1664774). researchgate.netresearchgate.net

Data Table 2: In Vitro Enzyme Inhibition by Lunacridine

| Enzyme Target | Observed Effect | IC50/MIC | Citation |

| Human topoisomerase II | Potent inhibitor | < 5 µM | researchgate.netnih.gov |

| α-Glucosidase (in silico) | Interaction and inhibition potential | Binding affinity close to acarbose | researchgate.netresearchgate.net |

Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to specific cellular receptors. While the provided search results primarily highlight enzyme inhibition and DNA interaction, some in silico studies have explored the potential interaction of lunacridine with receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 1 (VEGFR-1). jurnalhst.comscitechnol.com

Molecular docking studies have predicted that lunacridine can interact with the EGFR receptor, although with a lower binding affinity compared to a control ligand. jurnalhst.com Similarly, in silico approaches have investigated the potential of lunacridine to inhibit the tyrosine kinase domain of VEGFR-1, identifying interactions with specific amino acid residues. scitechnol.com

Data Table 3: In Silico Receptor Interaction of Lunacridine

| Receptor Target | Interaction Type | Predicted Binding Affinity/Outcome | Citation |

| Epidermal Growth Factor Receptor (EGFR) | Interaction with binding site | Lower binding affinity than control ligand | jurnalhst.com |

| Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) (Tyrosine Kinase Domain) | Interaction with specific amino acid residues | Potential for inhibition | scitechnol.com |

In Vivo Animal Model Studies for Efficacy Assessment

In vivo studies using animal models are essential for evaluating the efficacy of a compound in a complex biological system and understanding its pharmacodynamic effects. stikesbcm.ac.id While extensive in vivo efficacy data specifically for this compound is not as prominently detailed in the provided results as the in vitro findings, some studies on extracts containing lunacridine offer insights into potential in vivo activities.

Selection and Validation of Relevant Animal Models

The selection of appropriate animal models is critical for assessing the efficacy of a compound for a particular indication. For instance, studies investigating anti-inflammatory properties of extracts containing lunacridine have utilized mice models of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA). impactfactor.org This model is considered relevant for evaluating treatments for chronic inflammatory disorders like rheumatoid arthritis. impactfactor.org

Another study exploring the effects of an extract containing lunacridine on male reproduction utilized Wistar rats. ijsr.net These studies demonstrate the use of established animal models to investigate the biological effects of substances containing lunacridine.

Pharmacodynamic Endpoints and Biomarker Analysis

Pharmacodynamic endpoints and biomarker analysis in in vivo studies help to understand the biological effects of a compound and its mechanism of action within a living organism. In the study using the rheumatoid arthritis mouse model, pharmacodynamic endpoints included the measurement of paw edema volume and the levels of inflammatory cytokines such as TNF-α and IL-6. impactfactor.org Histopathological examination of joints was also performed to assess inflammation and arthritis index. impactfactor.org

Methodologies for In Vivo Biological Evaluation

Preclinical in vivo studies are a critical step in evaluating the potential pharmacological activities of a compound like this compound before any testing in humans. These studies, conducted within living organisms, primarily animals, aim to assess efficacy, understand mechanisms of action in a complex biological system, and gather data that complements in vitro findings. neuralink.comnews-medical.net The methodologies employed in these evaluations are diverse and depend heavily on the specific biological activity being investigated.

A key aspect of in vivo evaluation involves the selection of appropriate animal models that can recapitulate aspects of the human condition or biological process relevant to the compound's potential therapeutic application. nih.govnih.gov For this compound, which has shown activity as a topoisomerase II inhibitor and potential anticancer properties in vitro, in vivo methodologies would typically focus on assessing its effects in animal models of cancer. biorxiv.orgresearchgate.netscispace.comresearchgate.net

Common methodologies for in vivo biological evaluation of anticancer agents, relevant to compounds like this compound, often involve the use of xenograft models. These models are created by implanting human cancer cells or tissues into immunocompromised animals, frequently mice. The growth and development of the tumor are then monitored following administration of the test compound. crownbio.com Evaluation endpoints in such studies can include measuring tumor volume or weight over time, assessing the rate of tumor growth inhibition, and determining effects on metastasis.

Another methodology involves the use of syngeneic models, where cancer cells originating from the same genetic background as the host animal are used. These models allow for the evaluation of the compound's effects within an intact immune system, providing insights into potential immunomodulatory effects in addition to direct cytotoxic actions. crownbio.com

Beyond tumor growth, in vivo studies may employ methodologies to investigate the compound's mechanism of action within the living system. For a topoisomerase II inhibitor like this compound, this could involve analyzing changes in DNA integrity or topoisomerase II activity within tumor tissues harvested from treated animals. biorxiv.orgresearchgate.netscispace.comresearchgate.net Techniques such as immunohistochemistry, Western blotting, or quantitative PCR might be used to assess the expression levels of key proteins involved in cell cycle regulation, apoptosis, or DNA repair pathways in response to treatment.

Pharmacokinetic studies in vivo are also integral to understanding how the organism handles the compound. While specific dosage and administration details are excluded here, methodologies would involve administering the compound to animals and collecting biological samples (e.g., blood, tissue) at various time points to measure the concentration of the compound and its metabolites. This provides information on absorption, distribution, metabolism, and excretion, which is crucial for interpreting efficacy and guiding further development. nih.govangelinipharma.com

Imaging techniques can also be valuable in vivo evaluation methodologies. For instance, bioluminescence or fluorescence imaging can be used with genetically modified cancer cells that express luminescent or fluorescent proteins, allowing for non-invasive monitoring of tumor growth and response to treatment in real-time. nih.gov

The design of in vivo studies requires careful consideration of factors such as the animal species and strain, the number of animals per group, the route and frequency of administration (details of which are excluded), and the duration of the study. news-medical.netnih.gov Ethical considerations and the principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount in the design and execution of all in vivo experiments. news-medical.netnih.gov

While specific detailed research findings for this compound's in vivo evaluation methodologies were not extensively available in the provided search results beyond its in vitro topoisomerase II inhibition and cytotoxicity researchgate.netresearchgate.net, the general methodologies described above represent the standard approaches used in preclinical in vivo assessment of compounds with potential anticancer activity and topoisomerase inhibitory properties.

Here is an example of how data from in vivo studies, if available and within the scope of methodologies, might be presented in a table format:

| Animal Model Type | Cancer Model | Evaluation Endpoint(s) | Measurement Technique(s) |

| Immunocompromised Mouse (e.g., athymic nude mouse) | Human tumor xenograft (e.g., HeLa, H226) researchgate.net | Tumor Volume, Tumor Growth Inhibition | Caliper measurement, Digital imaging |

| Syngeneic Mouse Model | Murine tumor cell line implant | Tumor Volume, Survival Rate | Caliper measurement, Kaplan-Meier analysis |

| (Potential) | (Relevant to mechanism, e.g., leukemia) researchgate.net | Changes in specific biomarkers (e.g., caspase activation) researchgate.net | Immunohistochemistry, Western Blotting |

This table illustrates the types of methodologies and measurements used in in vivo studies, focusing on the evaluation techniques rather than specific outcomes or dosages.

Theoretical and Computational Investigations of +/ Lunacridine

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a widely used computational technique to predict the binding orientation (pose) of a small molecule ligand to a protein target and estimate the strength of the binding affinity. (+/-)-Lunacridine has been the subject of molecular docking studies to explore its potential interactions with various biological targets.

Studies have investigated the ability of lunacridine (B1216684) to act as an inhibitor of α-glucosidase enzymes through molecular docking. The docking results indicated that lunacridine interacted with α-glucosidase and exhibited a binding affinity value close to that of the control substance, acarbose (B1664774) researchgate.netresearchgate.netresearchgate.net. This suggests a potential anti-diabetic activity through this mechanism researchgate.netresearchgate.net. The docking process in these studies often involves preparing the ligand and receptor structures using software like Pymol and performing the docking calculation using tools such as AutoDock Vina in PyRx researchgate.netresearchgate.netresearchgate.net. Visualization software like Ligplot and Discovery Studio are then used to analyze the docking results and visualize the interactions researchgate.net.

Another significant area of investigation for lunacridine using molecular docking is its interaction with DNA and topoisomerase II. Lunacridine, isolated from Lunasia amara, is known as a DNA intercalating Topoisomerase II inhibitor researchgate.nettandfonline.comscispace.comscispace.com. Molecular docking studies have been conducted to explore the affinity and molecular interaction of lunacridine with a DNA model researchgate.net. These studies aim to understand how lunacridine binds to DNA and inhibits Topoisomerase II, an enzyme crucial for various cellular functions and a target for anticancer drugs researchgate.netscispace.combiorxiv.orgbiorxiv.org. In one study, lunacridine was included in a set of ten ligand molecules docked against human topoisomerase IIa, with daunorubicin (B1662515) used as a control biorxiv.orgbiorxiv.org. The docking scores or binding energies are used to evaluate the binding affinity, with lower binding energy typically indicating higher binding affinity biorxiv.org.

While molecular docking provides a static view of the interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. Although direct MD simulation studies specifically focused on this compound's interaction with its targets are less prominently detailed in the search results, MD simulations are often used to validate the findings from molecular docking studies for protein-ligand interactions researchgate.netresearchgate.netscitechnol.com. For instance, MD simulations have been employed to analyze the molecular mechanisms of protein-ligand interactions and assess the stability of complexes for other compounds in computational studies that also involve docking researchgate.netresearchgate.netscitechnol.com. These simulations can reveal crucial aspects like the stability of the complex formation and the role of specific interactions such as hydrogen bonds and salt bridges researchgate.net.

Table 1 summarizes some reported binding affinities from molecular docking studies involving Lunacridine.

| Target | Ligand | Binding Affinity (kcal/mol) | Software/Method | Reference |

| α-Glucosidase | Lunacridine | Close to Acarbose control | Autodock Vina in PyRx | researchgate.netresearchgate.net |

| Human Topoisomerase IIa | Lunacridine | Not explicitly stated value | Maestro-Schrödinger | biorxiv.orgbiorxiv.org |

| DNA | Lunacridine | Not explicitly stated value | Autodock 4.0 | researchgate.net |

Note: Specific numerical binding affinity values for Lunacridine against α-Glucosidase and Human Topoisomerase IIa were not consistently provided in the snippets, only comparisons to controls or inclusion in a set of compounds.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters like molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and molecular geometry, which are relevant to understanding a compound's behavior and interactions.

While the provided search results mention quantum chemical calculations, they are primarily referenced in the context of determining the absolute structures of other isolated compounds using techniques like time-dependent density functional theory (TDDFT) researchgate.net. One study mentions that quantum descriptors, including the lowest unoccupied molecular orbital energy (E LUMO), are important predictive descriptors in quantitative structure-activity relationship (QSAR) studies researchgate.net. Another study on synthesized quinoline (B57606) derivatives (structurally related to lunacridine) mentions that quantum chemical calculations were performed to assess the affinity and stability of selected compounds tandfonline.com.

Although specific DFT calculations focused solely on the electronic structure of this compound are not detailed in the provided snippets, such calculations could theoretically be applied to gain a deeper understanding of its electronic properties, which may influence its interaction with biological targets.

In Silico Prediction of Target Interactions and Binding Modes

In silico methods are extensively used to predict potential biological targets and analyze the specific modes of interaction between a ligand and its receptor. Molecular docking, as discussed in Section 9.1, is a key technique in this area, providing predictions on how a molecule like this compound might bind to a protein and the residues involved in the interaction.

Studies have predicted that lunacridine interacts with α-glucosidase, suggesting its potential as an anti-diabetic agent researchgate.netresearchgate.net. The binding affinity value was found to be close to that of the control, acarbose researchgate.netresearchgate.net. Furthermore, these studies analyze the potential of lunacridine to cross cell membranes based on rules like Lipinski's rule of five, which is part of in silico pharmacokinetic profiling researchgate.netresearchgate.netresearchgate.net.

Regarding its interaction with DNA topoisomerase II, in silico studies, particularly molecular docking, aim to elucidate the binding modes responsible for its inhibitory activity researchgate.netbiorxiv.orgbiorxiv.org. Lunacridine is understood to be a DNA intercalating topoisomerase II inhibitor researchgate.nettandfonline.comscispace.comscispace.com. Computational studies explore how it intercalates into the DNA structure and interacts with the topoisomerase II enzyme to exert its effect researchgate.net. The analysis of binding modes often involves visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, between lunacridine and the amino acid residues in the binding site of the target protein or the DNA researchgate.net.

Cheminformatics and Virtual Screening Applications

Cheminformatics approaches and virtual screening techniques are valuable for identifying potential drug candidates from large datasets and analyzing the properties of chemical compounds. This compound, as a natural product with reported biological activities, can be included in cheminformatics databases and utilized in virtual screening workflows.

Virtual screening campaigns can involve docking libraries of compounds, including natural products like lunacridine, against specific protein targets to identify potential inhibitors. For example, lunacridine was part of a set of compounds analyzed in silico against human topoisomerase IIa biorxiv.orgbiorxiv.org. This demonstrates its inclusion in computational screening efforts aimed at discovering potential anticancer agents biorxiv.orgbiorxiv.org.

Beyond docking-based screening, cheminformatics tools can be used to analyze the physicochemical properties of lunacridine, predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties, and assess its drug-likeness based on various computational models researchgate.netbiorxiv.orgbiorxiv.orgscitechnol.com. While the provided snippets mention ADME/T (Toxicity) predictions and PASS (Prediction of Activity Spectra for Substances) prediction for other compounds within studies that include lunacridine, these cheminformatics methods are applicable to lunacridine as well biorxiv.orgbiorxiv.orgscitechnol.com. These in silico analyses help in the early assessment of a compound's potential as a drug candidate before extensive experimental studies are conducted.

Cheminformatics also involves the use of structural descriptors and QSAR models to correlate chemical structures with biological activities researchgate.net. Although a specific QSAR model for lunacridine is not detailed, the principles of QSAR, which utilize quantum descriptors and other structural information, are relevant to understanding how modifications to the lunacridine structure might affect its activity researchgate.net.

Future Directions and Academic Research Perspectives on +/ Lunacridine

Unexplored Biological Activities and Mechanistic Pathways

While the foundational antibacterial and anticancer properties of lunacridine (B1216684) are recognized, the broader spectrum of its biological activities is yet to be explored. Quinoline (B57606) alkaloids, as a class, are known for a wide array of pharmacological effects, including antimalarial, antiviral, antifungal, and anti-inflammatory properties. researchgate.netnih.govnih.gov This suggests several promising, yet unexplored, avenues for lunacridine research.

Future investigations should prioritize screening (+/-)-lunacridine against a wider panel of pathogenic microbes, including drug-resistant bacterial and fungal strains. Furthermore, its potential as an antiviral agent, particularly against enveloped viruses where quinoline derivatives have shown promise, warrants investigation. Given the anti-inflammatory activity of many alkaloids, studying lunacridine's effect on key inflammatory pathways, such as those mediated by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes and cytokine signaling, could reveal new therapeutic applications. nih.gov

Mechanistically, while topoisomerase II inhibition is the established primary mode of action, the detailed downstream cellular consequences are not fully elucidated. nih.gov Research should focus on the specific cellular responses to lunacridine-induced DNA damage. This includes a deeper investigation into the activation of DNA damage response (DDR) pathways, the roles of specific checkpoint kinases (e.g., ATM, ATR), and the interplay with cell cycle regulation. nih.gov Understanding how lunacridine-stabilized topoisomerase II-DNA complexes are processed by the cell and whether this leads to specific mutational signatures could provide insights into both its efficacy and potential for resistance.

Novel Synthetic Routes and Derivatization Opportunities

Currently, this compound is obtained through isolation from its natural source, Lunasia amara. researchgate.net To facilitate broader biological screening and preclinical development, the development of a robust and scalable total synthesis route is a critical future objective. Modern synthetic organic chemistry offers powerful tools that could be applied to this challenge. Strategies such as transition-metal-catalyzed cross-coupling reactions or photoredox catalysis could be employed to efficiently construct the core quinoline scaffold. nih.gov A successful total synthesis would not only provide a reliable supply of the compound but also open the door for the synthesis of analogs that are inaccessible through natural isolation.

The existing derivatization of lunacridine is limited to the creation of a 2'-O-trifluoroacetyl derivative, which was synthesized to improve stability for biological assays. researchgate.netresearchgate.net This highlights a significant opportunity for a comprehensive derivatization program. A systematic structure-activity relationship (SAR) study could be initiated by modifying key functional groups on the lunacridine molecule. Future synthetic efforts could focus on:

Modifying the side chain: Altering the length, rigidity, and functional groups of the side chain could impact DNA binding affinity and interaction with topoisomerase II.

Substituting the quinoline core: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the aromatic ring system could modulate the compound's electronic properties, lipophilicity, and metabolic stability.

Creating peptide conjugates: As demonstrated with other DNA intercalators, conjugating lunacridine to peptides could enhance cellular uptake or target the molecule to specific tissues or cell types. nih.gov

Such a program would aim to develop new analogs with improved potency, selectivity, solubility, and pharmacokinetic properties.

Integration with Advanced Omics Technologies

To obtain a systems-level understanding of this compound's biological effects, the integration of advanced omics technologies is essential. These high-throughput approaches can provide an unbiased and comprehensive view of the molecular changes induced by the compound in biological systems.

Transcriptomics: RNA sequencing (RNA-seq) can be used to profile the global gene expression changes in cancer cells following treatment with lunacridine. This could identify entire pathways that are perturbed, revealing off-target effects or novel mechanisms of action beyond topoisomerase II inhibition. nih.govmdpi.com Comparing the transcriptomic signature of lunacridine to that of other known topoisomerase inhibitors could help classify its specific mode of action.

Proteomics: Quantitative proteomic analyses can reveal changes in protein abundance and post-translational modifications (e.g., phosphorylation) that occur in response to lunacridine-induced DNA damage. oxy.edunih.govescholarship.org This could identify key proteins involved in the cellular response network and pinpoint biomarkers of drug sensitivity or resistance. Techniques like affinity-purification mass spectrometry could also identify direct protein binding partners of lunacridine.

Metabolomics: Analyzing the global metabolic profile of cells treated with lunacridine can uncover significant alterations in cellular metabolism. nih.gov Cancer cells often exhibit unique metabolic dependencies, and understanding how lunacridine impacts these pathways could reveal new vulnerabilities that could be exploited in combination therapies.

Integrating data from these different omics levels will be crucial for constructing a comprehensive model of lunacridine's mechanism of action and for identifying predictive biomarkers for its efficacy. nih.gov

Development of Advanced Analytical Techniques for this compound Analysis

Robust and sensitive analytical methods are fundamental for all stages of drug discovery and development, from phytochemical analysis to preclinical pharmacokinetic studies. While methods like UHPLC-Q-Orbitrap-HRMS have been used to identify lunacridine in plant extracts, the development of validated, quantitative assays for its determination in biological matrices is a key future step. researchgate.net

Several advanced analytical techniques are well-suited for this purpose:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.comresearchgate.netresearchgate.net Developing a validated LC-MS/MS method would be essential for accurately measuring lunacridine concentrations in plasma, urine, and tissue samples, which is critical for pharmacokinetic and metabolism studies. nih.govdtic.mil

Supercritical Fluid Chromatography (SFC): SFC offers a "green" alternative to traditional HPLC, often providing faster separations and reduced solvent consumption. nih.gov Its utility for separating and quantifying other quinoline alkaloids has been demonstrated, suggesting it could be a valuable high-throughput method for lunacridine analysis. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent volumes. It has been successfully applied to the analysis of various alkaloids in both plant materials and pharmaceutical formulations. nih.govmdpi.comnih.govspringernature.com Coupling CE with mass spectrometry (CE-MS) could provide a powerful method for both qualitative and quantitative analysis of lunacridine and its potential metabolites.

The development and validation of these advanced analytical methods will be crucial for supporting future preclinical and clinical investigations of this compound. researchgate.net

Q & A

Basic: What are the established synthetic routes for (+/-)-Lunacridine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as asymmetric catalysis or resolution techniques. Key factors affecting enantiomeric purity include:

- Catalyst choice : Chiral catalysts (e.g., BINAP-metal complexes) can enhance stereoselectivity .

- Temperature/pH control : Lower temperatures may reduce racemization during synthesis .

- Purification methods : Chiral HPLC or crystallization can isolate enantiomers post-synthesis .

Validate purity using chiral stationary phase chromatography and compare retention times with known standards.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different cell lines?

Methodological Answer:

Address discrepancies by:

- Standardizing assay conditions : Control variables like cell passage number, media composition, and incubation time .

- Dose-response normalization : Use IC50/EC50 values adjusted for cell viability assays (e.g., MTT vs. ATP-based kits) .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent effects, protein binding) .

Replicate conflicting studies under identical conditions to isolate causative variables .

Basic: What analytical techniques are critical for characterizing this compound’s stereochemical configuration?

Methodological Answer:

- NMR spectroscopy : Use chiral solvating agents (e.g., Eu(hfc)₃) to differentiate enantiomers via splitting of proton signals .

- X-ray crystallography : Resolve absolute configuration by analyzing diffraction patterns of single crystals .

- Circular dichroism (CD) : Compare CD spectra with enantiomerically pure references .

Ensure instrument calibration and validate results with orthogonal methods .

Advanced: What strategies optimize the scalability of this compound synthesis without compromising enantiomeric ratio?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

- Flow chemistry : Improve reproducibility and heat transfer in large-scale reactions .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess in real time .

Compare pilot-scale batches with small-scale syntheses to validate scalability .

Basic: How to design dose-response experiments to assess this compound’s cytotoxicity?

Methodological Answer:

- Concentration range : Test 5–8 logarithmic doses (e.g., 1 nM–100 µM) to capture full response curves .

- Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity) .

- Endpoint selection : Combine assays (e.g., apoptosis markers, cell cycle arrest) to differentiate mechanisms .

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and confidence intervals .

Advanced: How to differentiate between enantiomer-specific effects and racemic mixture actions in this compound?

Methodological Answer:

- Chiral resolution : Separate enantiomers via preparative HPLC and test individually .

- Comparative assays : Evaluate binding affinity (e.g., SPR, ITC) for each enantiomer against target proteins .

- Molecular docking : Predict enantiomer-target interactions using computational models (e.g., AutoDock Vina) .

Validate findings with in vivo pharmacokinetic studies to assess enantiomer-specific bioavailability .

Basic: What are the best practices for ensuring reproducibility in this compound pharmacological studies?

Methodological Answer:

- Detailed protocols : Document synthesis steps, purification criteria, and storage conditions (e.g., desiccated, -80°C) .

- Data transparency : Share raw spectra, chromatograms, and statistical analyses in supplementary materials .

- Collaborative validation : Partner with independent labs to replicate key findings .

Advanced: How to apply computational models to predict this compound’s metabolic pathways?

Methodological Answer:

- ADMET prediction tools : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism .

- Docking simulations : Map interactions with metabolic enzymes (e.g., CYP3A4) to identify potential metabolites .

- In vitro validation : Incubate this compound with liver microsomes and analyze metabolites via LC-MS/MS .

Cross-reference predictions with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.